molecular formula C29H29ClN2O3 B12219091 6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12219091
M. Wt: 489.0 g/mol
InChI Key: IQCGEJHUMHENKL-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a hexanoyl chain, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine core.

    Introduction of the Chlorophenyl Group: This is usually achieved through a substitution reaction, where a chlorophenyl group is introduced to the benzodiazepine core.

    Addition of the Furyl Group: The furyl group is typically added via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Hexanoyl Chain: The hexanoyl chain is introduced through an acylation reaction, using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and hexanoyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to more saturated analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound modulates the activity of neurotransmitters and ion channels.

Comparison with Similar Compounds

Similar Compounds

    Lorazepam: A benzodiazepine with similar anxiolytic and sedative properties.

    Diazepam: Another well-known benzodiazepine used for its muscle relaxant and anticonvulsant effects.

    Clonazepam: Known for its potent anticonvulsant activity.

Uniqueness

What sets 6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one apart is its unique structural features, such as the combination of a chlorophenyl group, a furyl group, and a hexanoyl chain

Properties

Molecular Formula

C29H29ClN2O3

Molecular Weight

489.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29ClN2O3/c1-2-3-4-11-27(34)32-24-9-6-5-8-22(24)31-23-17-20(26-10-7-16-35-26)18-25(33)28(23)29(32)19-12-14-21(30)15-13-19/h5-10,12-16,20,29,31H,2-4,11,17-18H2,1H3

InChI Key

IQCGEJHUMHENKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Origin of Product

United States

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